molecular formula C10H6N4O B14865314 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile

3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile

Cat. No.: B14865314
M. Wt: 198.18 g/mol
InChI Key: FLLCSBPEQKWJQS-UHFFFAOYSA-N
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Description

3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine with aromatic aldehydes can lead to the formation of the triazole ring, which can then be further functionalized to introduce the benzonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.

Major Products

    Oxidation: 3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile.

    Reduction: 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzylamine.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with an amino group instead of a formyl group.

    3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile: Oxidized form with a carboxyl group.

    3-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Methylated derivative.

Uniqueness

3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its potential biological activities also make it a valuable compound for medicinal research .

Properties

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

3-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile

InChI

InChI=1S/C10H6N4O/c11-5-7-2-1-3-8(4-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14)

InChI Key

FLLCSBPEQKWJQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=N2)C=O)C#N

Origin of Product

United States

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